3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a bromine atom, a methoxyphenyl group, and a pyridinone core. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of therapeutic agents aimed at treating various diseases, including cancer and inflammation. Its unique structure allows for diverse chemical reactivity, making it an important compound in organic synthesis and material science .
This compound is classified under heterocyclic organic compounds, specifically pyridines. It can be synthesized through various methods involving bromination reactions and serves as an intermediate in the production of more complex organic molecules. The compound's chemical structure can be represented by the following molecular formula: CHBrN\O. Its International Chemical Identifier (InChI) is 1863035-95-3 .
The synthesis of 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally conducted in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature or slightly elevated to ensure complete bromination .
The synthetic route may include the following steps:
The molecular structure of 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one consists of a pyridine ring substituted with a bromine atom at the third position and a methoxy-substituted phenyl group at the first position. The presence of these substituents significantly influences its chemical properties and reactivity.
Key structural data include:
3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one can undergo several types of chemical reactions:
In substitution reactions, the reactivity of the bromine atom allows it to participate effectively in nucleophilic substitutions, leading to diverse derivatives that can be explored for various applications in medicinal chemistry.
The mechanism by which 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one exerts its biological effects largely depends on its specific application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxyphenyl group significantly influences the compound's binding affinity and selectivity towards these biological targets .
3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one has several notable applications:
Future research may focus on exploring its full potential in drug development and material sciences, emphasizing its reactivity and structural characteristics to design new compounds with enhanced biological activity.
Electrophilic aromatic substitution (EAS) serves as the cornerstone for introducing bromine at the C3 position of the pyridin-2(1H)-one scaffold. The electron-rich lactam ring activates the 3- and 5-positions toward electrophiles, but the 3-position is sterically and electronically favored due to the adjacent lactam carbonyl. For 1-(3-methoxyphenyl)pyridin-2(1H)-one, bromination typically employs bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃) in chlorinated solvents like dichloromethane at 0–25°C. This classical approach, however, faces challenges in regioselectivity and generates corrosive HBr byproducts [1] [2].
Table 1: Bromination Reagents for Pyridinone Derivatives
Reagent System | Regioselectivity (3-/5-Bromo Ratio) | Yield Range (%) | Key Advantages/Limitations |
---|---|---|---|
Br₂/AlCl₃ (DCM, 0°C) | 8:1 | 65–75 | High selectivity; HBr corrosion issues |
NBS/CH₃CN (reflux) | 5:1 | 60–70 | Milder conditions; lower regiocontrol |
KBrO₃/NaBr (H₂O/AcOH) | 10:1 | 80–85 | Oxidative system; minimal dihalogenation |
Alternative green methodologies leverage bromide/bromate (NaBr/NaBrO₃) couples in aqueous acetic acid, which generate Br₂ in situ under controlled conditions. This system minimizes di-brominated impurities (<5%) and enhances atom economy by suppressing volatile bromine release. Microwave-assisted bromination (e.g., 100 W, 60°C, 10 min) further improves efficiency, reducing reaction times from hours to minutes while maintaining >80% yield [2] [7].
The C–Br bond in 3-bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one enables diverse metal-catalyzed couplings for synthesizing biaryl or alkenyl derivatives. Suzuki-Miyaura reactions with arylboronic acids utilize Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ base in toluene/water (3:1) at 80–90°C, achieving 70–90% yields. Crucially, the 3-methoxyphenyl substituent remains inert under these conditions, demonstrating orthogonal reactivity [6].
Table 2: Cross-Coupling Performance with 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one
Reaction Type | Catalyst System | Key Conditions | Yield (%) | Application Scope |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 85°C, 12 h | 85 | Biaryl pharmaceuticals (e.g., kinase inhibitors) |
Heck coupling | Pd(OAc)₂/P(o-tol)₃/Et₃N | DMF, 100°C, 24 h | 78 | Styryl derivatives for OLED materials |
Sonogashira | PdCl₂(PPh₃)₂/CuI/piperidine | THF, 60°C, 8 h | 82 | Alkynyl intermediates for antitumor agents |
For Heck couplings, electron-deficient alkenes like methyl acrylate react with the bromide using Pd(OAc)₂/P(o-tolyl)₃ in DMF at 100°C. Flow chemistry configurations enhance these reactions by enabling rapid parameter optimization. For example, a telescoped Suzuki sequence incorporating in-line quenching and liquid-liquid extraction achieves 92% purity without intermediate isolation, significantly reducing processing time [6] [8].
Regiocontrol during bromination hinges on three factors:
Table 3: Optimization Parameters for Regioselective Bromination
Variable | Optimal Condition | Impact on 3-Bromo Selectivity | Mechanistic Insight |
---|---|---|---|
Solvent | AcOH/H₂O (4:1) | Selectivity ↑ 40% | H-bonding stabilizes σ-complex at C3 |
Temperature | 5–10°C | Dibromide ↓ to <3% | Slows irreversible Br⁺ addition |
Catalyst | InCl₃ (0.5 eq) | Yield ↑ to 88% | Lewis acid polarizes Br₂, enhancing electrophilicity |
Stoichiometry | 1.05 eq Br₂ | Monobromide >95% | Prevents Br₂ excess |
Lewis acids like InCl₃ prove superior to traditional AlCl₃ by minimizing lactam ring decomposition. Kinetic studies reveal a second-order dependence on bromine concentration, supporting an EAS mechanism where rate-determining electrophile attack is facilitated by Lewis acid coordination [7].
Translating batch bromination to continuous flow processes addresses exothermicity and mixing challenges. A typical flow setup comprises:
Table 4: Batch vs. Flow Process Metrics for 3-Bromination
Parameter | Batch Reactor | Flow Reactor (Ultrasound-Assisted) | Flow Reactor (Microwave-Assisted) |
---|---|---|---|
Reaction time | 4–6 h | 15 min | 8 min |
Yield | 75% | 89% | 93% |
Temperature control | ±5°C | ±0.5°C | ±0.3°C |
Productivity | 0.5 kg/day | 12 kg/day | 18 kg/day |
Automation platforms integrate real-time HPLC monitoring with feedback loops to adjust bromine stoichiometry (±0.01 eq) and residence time (±5 s). Ultrasound (40 kHz) or microwave (300 W) irradiation intensifies mass transfer, reducing reaction times by >80% while suppressing side products. Self-optimizing systems employing machine learning algorithms (e.g., Nelder-Mead) autonomously navigate parameter spaces, achieving optimal conversion within 15 experimental iterations [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8